molecular formula C23H28F3N3 B2906897 1-(1-Benzylpiperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 416862-35-6

1-(1-Benzylpiperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No. B2906897
CAS RN: 416862-35-6
M. Wt: 403.493
InChI Key: LGZKFFLBKZUASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzylpiperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that is often used recreationally due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This activation of the serotonin receptors is thought to be responsible for the psychoactive effects of TFMPP.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its euphoric and hallucinogenic effects. TFMPP has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tremors.

Advantages and Limitations for Lab Experiments

TFMPP has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and has a high purity level. However, one limitation is that it has a short half-life, which can make it difficult to study its long-term effects. Additionally, TFMPP has a narrow therapeutic window, meaning that it can be toxic at high doses.

Future Directions

There are a number of potential future directions for the study of TFMPP. One area of interest is the development of TFMPP derivatives with improved therapeutic profiles. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications. Finally, more studies are needed to investigate the long-term effects of TFMPP use and its potential for abuse.

Synthesis Methods

TFMPP can be synthesized through a multi-step process starting with the reaction of benzylpiperidine with 3-(trifluoromethyl)benzaldehyde. The resulting intermediate is then reacted with piperazine to yield TFMPP.

Scientific Research Applications

TFMPP has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. TFMPP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N3/c24-23(25,26)20-7-4-8-22(17-20)29-15-13-28(14-16-29)21-9-11-27(12-10-21)18-19-5-2-1-3-6-19/h1-8,17,21H,9-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZKFFLBKZUASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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